2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL
Description
Properties
Molecular Formula |
C12H10N2OS |
|---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-phenyl-5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N2OS/c15-12-9-6-16-7-10(9)13-11(14-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,15) |
InChI Key |
KZLGPDODLDYACG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)N=C(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
A mixture of thiophene-3,4-diamine and ethyl cyanoacetate in refluxing acetic acid/HCl (5 h) yields the dihydrothienopyrimidine core. This method, reported by Butini et al., achieves 87% yield by leveraging protonation-cyclization dynamics:
Microwave-Assisted Synthesis
Modern adaptations utilize microwave irradiation (150°C, 20 min) with urea as a cyclizing agent, reducing reaction times from hours to minutes while maintaining yields >80%. This approach minimizes side products like N-alkylated byproducts .
Functionalization: Phenyl and Hydroxyl Group Introduction
Suzuki-Miyaura Coupling for Phenylation
Palladium-catalyzed coupling of 5,7-dihydrothieno[3,4-d]pyrimidin-4-yl triflate with phenylboronic acid installs the aryl group. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DME/H₂O (3:1) at 80°C:
Hydroxylation via Ester Hydrolysis
The 4-hydroxyl group is introduced by saponifying 4-methoxy or 4-acetoxy precursors. Treatment with NaOH/MeOH/H₂O (0–100°C) cleaves esters quantitatively:
Optimization and Mechanistic Insights
Regioselectivity in Cyclization
The use of cesium carbonate in N-alkylation steps suppresses O-alkylation byproducts, enhancing regioselectivity (>95% N-alkylated product). Steric effects from substituents on the thiophene ring further direct reaction pathways.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during Mitsunobu reactions, while ethanol/water mixtures facilitate hydrolytic steps.
Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
While no crystal data for the title compound exists, analogous structures (e.g., 2-Phenyl-3H-5,7-dihydrothieno[3,4-d]pyrimidin-4-one ) confirm planar geometry with dihedral angles <5° between rings.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed | HCl/AcOH, reflux, 5 h | 87 | 98 | |
| Microwave-assisted | Urea, 150°C, 20 min | 82 | 99 | |
| Palladium coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 75 | 95 |
Scale-Up and Industrial Feasibility
Kilogram-scale production employs continuous flow reactors for cyclization steps, reducing batch variability. Cost analysis favors phenylboronic acid over pre-functionalized aryl halides due to lower catalyst loading .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenyl group at the 2-position can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Structural Features
The compound features a thieno-pyrimidine core structure that contributes to its diverse biological activities. The presence of the phenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that derivatives of thieno-pyrimidines exhibit significant antimicrobial properties. Studies have shown that 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-OL can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Potential : The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of thieno-pyrimidine derivatives. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Pharmacological Applications
- Central Nervous System Effects : Research indicates that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems .
- Cardiovascular Health : Investigations into the cardiovascular effects of thieno-pyrimidines suggest they may help in regulating blood pressure and improving endothelial function .
Materials Science
- Organic Electronics : The unique electronic properties of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-OL make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable films can be advantageous in developing organic light-emitting diodes (OLEDs) and solar cells .
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings and adhesives .
Antimicrobial Activity Study
A recent study evaluated the antimicrobial efficacy of various thieno-pyrimidine derivatives against clinical isolates of bacteria. The results demonstrated that 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-OL exhibited notable activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development.
Anticancer Mechanism Investigation
In a controlled laboratory setting, researchers assessed the effects of 2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidin-4-OL on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL is compared to structurally related pyrimidine derivatives, focusing on three key analogs:
| Compound | Core Structure | Substituents | Primary Bioactivity | Key Physicochemical Properties |
|---|---|---|---|---|
| 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL | Thieno-pyrimidine | 2-Ph, 4-OH | Antimicrobial | Moderate logP, high polarity |
| Pyrazolo[3,4-d]pyrimidin-4-ol derivatives | Pyrazolo-pyrimidine | Variable 1,2,3-triazoles | Anticancer | Lower logP, enhanced solubility |
| Furo[3,4-d]pyrimidin-4-amine | Furo-pyrimidine | 4-NH₂ | Antiviral | High logP, moderate solubility |
| 7H-Pyrrolo[3,4-d]pyrimidin-4-ol | Pyrrolo-pyrimidine | 4-OH | Anti-inflammatory | Low molecular weight, high solubility |
Key Observations:
- Bioactivity: The thieno-pyrimidine derivative exhibits stronger antimicrobial activity compared to pyrazolo-pyrimidines, which are more effective in anticancer applications . This divergence highlights the role of the heterocyclic core in target specificity.
- Solubility and logP: The hydroxyl group in 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL enhances its polarity, improving aqueous solubility relative to furo-pyrimidines but reducing membrane permeability compared to pyrrolo-pyrimidines.
- Synthetic Accessibility: Thieno-pyrimidines generally require multistep syntheses, whereas pyrazolo-pyrimidines benefit from modular approaches like click chemistry for triazole incorporation.
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies on thieno-pyrimidine derivatives reveal that electron-withdrawing groups (e.g., -OH, -Cl) at the 4-position enhance antimicrobial efficacy by increasing electrophilicity and interaction with microbial enzymes . In contrast, pyrazolo-pyrimidines with bulky triazole substituents show improved anticancer activity due to enhanced intercalation with DNA or kinase inhibition. These findings underscore the importance of substituent engineering for target-specific optimization.
Biological Activity
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₀N₂OS
- Molecular Weight : 230.28 g/mol
- CAS Number : 35978-39-3
- Structural Features : The compound features a thieno-pyrimidine core with a phenyl substituent, which is critical for its biological activity.
Research indicates that 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL exhibits various biological activities primarily through enzyme inhibition and modulation of cellular pathways. Notably:
- CYP1A2 Inhibition : The compound acts as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a significant role in drug metabolism and the activation of procarcinogens .
- ACC Inhibition : It has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition suggests potential applications in treating metabolic disorders such as obesity and dyslipidemia .
Biological Activity
The biological activities of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL can be summarized as follows:
Case Studies
Several studies have highlighted the efficacy of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL in various biological contexts:
- Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase. The underlying mechanism involved modulation of Bcl-2 family proteins and activation of caspases .
- Metabolic Disorders : In animal models, the compound was shown to reduce body weight and improve lipid profiles by inhibiting ACC activity. This suggests its potential utility in treating obesity-related conditions .
- Neuroprotection : Research using induced pluripotent stem cells (iPSCs) indicated that treatment with 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL enhanced neuronal survival and function in models mimicking neurodegenerative diseases like Parkinson's disease .
Q & A
Q. What are the recommended synthetic routes for 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. For example, bromination of precursor pyrimidinones followed by nucleophilic substitution with thiophene derivatives has been reported . Key factors include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Yields typically range from 40–65%, with purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the structural integrity of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL validated post-synthesis?
- Methodological Answer : Use a combination of -/-NMR to confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and thienopyrimidine ring protons (δ 5.5–6.8 ppm). High-resolution mass spectrometry (HRMS) should match the molecular ion peak [M+H] with <2 ppm error. IR spectroscopy can verify the hydroxyl group (broad peak ~3200 cm) and C=S/C=N stretches (1600–1650 cm) .
Q. What solubility and stability profiles are critical for handling this compound in aqueous vs. organic media?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (2–10) and temperatures (4–37°C) show degradation at pH >8 via hydrolysis of the thieno-pyrimidine ring. Store at -20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling optimize the electronic properties of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL for target binding studies?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electrophilic regions at the pyrimidine N3 and thiophene S1 positions, suggesting potential binding sites. Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) reveals hydrogen bonding with the hydroxyl group and π-π stacking with the phenyl ring .
Q. What strategies resolve contradictory bioactivity data between in vitro and cell-based assays for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor membrane permeability. Perform parallel assays:
Q. How do substituent modifications on the phenyl ring affect the compound’s reactivity in cross-coupling reactions?
Q. What mechanistic insights explain the compound’s fluorescence quenching in the presence of metal ions?
- Methodological Answer : Fluorescence spectroscopy (excitation 350 nm, emission 450 nm) shows quenching via static (ground-state complexation) and dynamic (collisional) mechanisms with Cu and Fe. Job’s plot analysis confirms a 1:1 stoichiometry. DFT studies suggest metal coordination at the hydroxyl and thiophene sulfur .
Experimental Design & Data Analysis
Q. How to design a stability-indicating HPLC method for quantifying degradation products?
- Methodological Answer : Column: C18 (5 µm, 250 × 4.6 mm). Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 10–90% B over 20 min. Flow rate: 1 mL/min. Validate per ICH Q2(R1) guidelines for specificity (forced degradation: heat, acid/base, oxidation), linearity (R >0.999), and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL) .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) with a four-parameter logistic model (variable slope). Apply outlier tests (Grubbs’ test) and bootstrap resampling (1000 iterations) to estimate 95% confidence intervals. For low replicates (<6), Bayesian hierarchical modeling improves robustness .
Safety & Compliance
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer :
Use explosion-proof reactors for exothermic steps (e.g., bromination). Install scrubbers for HS release during thiophene ring formation. Personal protective equipment (PPE): chemically resistant gloves (nitrile), face shields, and fume hoods with HEPA filters. Waste must be neutralized with 10% NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
